molecular formula C15H20ClN3O4S B2395800 (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone CAS No. 692762-04-2

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2395800
CAS No.: 692762-04-2
M. Wt: 373.85
InChI Key: MNPWCZXOEGJAQE-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone is a sophisticated synthetic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular architecture incorporates a piperazine core—a privileged scaffold in neuropharmacology—linked to a morpholine unit via a methanone bridge and featuring a (4-chlorophenyl)sulfonyl group. This specific structural combination suggests potential for interaction with central nervous system targets . Piperazine derivatives are extensively investigated for their role in treating neurological disorders, and the integration of the sulfonyl group is a strategic feature seen in compounds that target enzymatic pathways such as poly (ADP-ribose) polymerase (PARP), which is a significant target in oncology research for its role in DNA repair mechanisms . Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing biological mechanisms, and conducting structure-activity relationship (SAR) studies to optimize efficacy against specific pathological pathways. Its design makes it a valuable tool for advancing projects in neuroscience, particularly in the study of anticonvulsant and antipsychotic agents, as well as in cancer research focused on inhibiting DNA repair enzymes in tumor cells .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4S/c16-13-1-3-14(4-2-13)24(21,22)19-7-5-17(6-8-19)15(20)18-9-11-23-12-10-18/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPWCZXOEGJAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonamide Intermediate Formation

The reaction begins with the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base. Triethylamine is commonly employed to neutralize hydrochloric acid generated during the reaction. The general procedure involves:

  • Dissolving piperazine in dichloromethane (DCM) at 0°C.
  • Adding triethylamine (31.5 mmol) dropwise to maintain pH control.
  • Introducing 4-chlorobenzenesulfonyl chloride (11.4 mmol) with vigorous stirring for 30 minutes.
  • Quenching the reaction with water, followed by DCM extraction and anhydrous sodium sulfate drying.

This step yields the monosubstituted piperazine sulfonamide intermediate with >85% purity, as confirmed by thin-layer chromatography (TLC) using a 2:1 petroleum ether-ethyl acetate mobile phase.

Step 2: Morpholino Group Incorporation

The sulfonamide intermediate undergoes nucleophilic acyl substitution with morpholine derivatives. Key reaction parameters include:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature: 90–100°C for 4–6 hours under nitrogen atmosphere.
  • Stoichiometry: 1.2–1.5 equivalents of morpholine relative to the intermediate.

Purification via recrystallization from methanol-water mixtures typically achieves 92–95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic morpholino protons at δ 3.6–3.8 ppm.

Industrial-Scale Optimization

Recent patent literature describes advancements in scaling production while maintaining cost-effectiveness and environmental compliance:

Solvent System Innovations

Industrial processes replace traditional DCM with greener alternatives:

Solvent Boiling Point (°C) Recovery Efficiency Environmental Impact
Dichloromethane 40 85% High
Ethyl acetate 77 92% Moderate
Cyclopentyl methyl ether 106 95% Low

Cyclopentyl methyl ether demonstrates superior recovery rates and reduced toxicity, making it preferable for large-scale synthesis.

Catalytic Improvements

The use of 2-picoline borane complexes (2.8–3.2 mol%) enhances reaction rates in the morpholino coupling step, reducing processing time by 40% compared to traditional trimethyl orthoformate methods. This catalyst system improves atom economy from 68% to 82% while maintaining yields above 87%.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Approaches

Parameter Laboratory Scale Industrial Process
Reaction Volume 0.5–2 L 500–2000 L
Temperature Control Oil bath Jacketed reactors with PLC
Purification Column chromatography Continuous crystallization
Yield 74–82% 85–89%

Industrial methods prioritize continuous flow systems over batch processing, achieving 22% higher overall yield through precise stoichiometric control and automated workup.

Quality Control and Characterization

Critical quality attributes are monitored through:

  • High-Performance Liquid Chromatography (HPLC): Retention time 8.9 ± 0.2 minutes (C18 column, acetonitrile-water gradient).
  • Mass Spectrometry: Molecular ion peak at m/z 385.8 [M+H]+.
  • X-ray Powder Diffraction: Characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm crystalline structure.

Process-related impurities are controlled below 0.15% through design of experiments (DoE)-optimized parameters.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis: Reduces Step 2 reaction time from 6 hours to 45 minutes at 150 W power.
  • Enzymatic Sulfonylation: Lipase-mediated coupling achieves 78% yield with 99% enantiomeric excess in preliminary trials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of novel materials with specific properties.
  • Material Development : It is employed in the creation of advanced materials that exhibit tailored physical and chemical characteristics.

Biology

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study various biological processes and interactions.
  • Target Interactions : Research has focused on its interactions with biological targets, including enzymes and receptors, which may lead to insights into cellular mechanisms.

Medicine

  • Therapeutic Applications : There is ongoing exploration into its potential therapeutic uses, particularly in drug development aimed at treating diseases through modulation of biological pathways.
  • Pharmacokinetics and Pharmacodynamics : Studies evaluate its pharmacokinetic properties (how the body affects a drug) and pharmacodynamics (how the drug affects the body), providing valuable data for future clinical applications.

Industry

  • Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals used in various industrial processes.
  • Advanced Material Development : Its unique chemical properties make it suitable for developing advanced materials with enhanced performance characteristics.

Case Studies

Recent studies have explored derivatives of this compound in different contexts:

  • Antimicrobial Activity : Research has indicated that similar piperazine derivatives exhibit significant antibacterial properties against various pathogens, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition : Investigations into enzyme inhibitors have shown that compounds with similar structures can effectively inhibit acetylcholinesterase and urease, indicating therapeutic potential in treating conditions like Alzheimer's disease and urinary infections.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Based Compounds

The compound’s structural analogs differ in substituents on the piperazine core and the nature of the carbonyl-linked moiety. Below is a comparative analysis based on evidence:

Compound Key Structural Features Biological/Physicochemical Properties Reference
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone 4-Chlorophenylsulfonyl, morpholine carbonyl Potential enzyme inhibition (17β-HSD5); moderate lipophilicity (Cl substituent)
1-(4-Chlorophenyl)cyclopropylmethanone Cyclopropane ring instead of morpholine; Boc-piperazine synthesis No direct biological data; cyclopropane may enhance metabolic stability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Cpd 21) Thiophene ring; trifluoromethylphenyl group Structural studies focus on synthesis; CF₃ group increases lipophilicity and electron-withdrawing effects
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (18) Hydroxyphenyl and trifluoromethylphenyl groups Enhanced hydrogen-bonding (OH group); potential CNS activity due to trifluoromethyl
[4-(2-Hydroxyethyl)piperazin-1-yl][4-(pyrimidin-2-ylamino)phenyl]methanone Hydroxyethyl-piperazine; pyrimidinylamino group Targeted in kinase inhibition studies; hydroxyethyl improves solubility

Impact of Substituents on Activity

  • Sulfonyl vs. Carbonyl Linkers : The sulfonyl group in the target compound may improve binding to enzymes like 17β-HSD5 compared to analogs with simple carbonyl linkages (e.g., cyclopropane derivatives) due to stronger electron withdrawal .
  • Morpholine vs. Heterocycles : Morpholine’s oxygen atom offers hydrogen-bond acceptor sites, differentiating it from thiophene or pyrazole analogs, which prioritize aromatic interactions .
  • Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group balances lipophilicity and steric bulk, while trifluoromethyl groups (e.g., in Compound 18) enhance both lipophilicity and resistance to oxidative metabolism .

Biological Activity

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone, also known by its CAS number 692762-04-2, is a complex organic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Piperazine Derivative : The reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base (like triethylamine) to form a sulfonamide intermediate.
  • Introduction of the Morpholino Group : The morpholino group is then introduced to the intermediate product through a nucleophilic substitution reaction.

These steps can be summarized as follows:

StepReaction Description
14-chlorobenzenesulfonyl chloride + piperazine → sulfonamide intermediate
2Sulfonamide intermediate + morpholino compound → this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or receptor interactions, influencing various signaling pathways within cells. The presence of both the 4-chlorophenylsulfonyl and morpholino groups enhances its stability and reactivity, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds bearing the 4-chlorophenylsulfonyl moiety exhibit significant antimicrobial properties. A study demonstrated that related compounds showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Strong inhibitory activity was observed, which is crucial for potential applications in treating conditions like Alzheimer's disease.
  • Urease : The compound displayed strong inhibitory action against urease, indicating potential for use in treating urinary tract infections .

Binding Studies

Bovine serum albumin (BSA) binding studies have shown that these compounds can effectively bind to serum proteins, which is essential for understanding their pharmacokinetic properties .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds with similar structures were evaluated for antibacterial activity. Compounds demonstrated varying degrees of effectiveness against different bacterial strains, with some achieving IC50 values indicative of strong activity against Salmonella typhi .
  • Enzyme Inhibition Analysis : In a comparative study, several derivatives were tested for AChE inhibition, revealing that modifications in structure significantly impacted their potency. For instance, compounds with additional functional groups showed enhanced enzyme inhibition .

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